molecular formula C57H103N4NaO11PS B12319488 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

Cat. No.: B12319488
M. Wt: 1106.5 g/mol
InChI Key: VBDRHNVIARQRTH-XEAQQBNDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with biotinylated cap reagents under specific conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as column chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind to microtubules in cells. This binding inhibits the interaction of microtubules with other cellular targets, thereby affecting cell division and movement. The biotinyl cap allows for specific binding to streptavidin or avidin, which can be used to target specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its biotinyl cap, which allows for specific binding to biotin-binding proteins such as streptavidin and avidin. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .

Properties

Molecular Formula

C57H103N4NaO11PS

Molecular Weight

1106.5 g/mol

InChI

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1

InChI Key

VBDRHNVIARQRTH-XEAQQBNDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

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